![molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4](/img/structure/B2461981.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals that are explored for their potential uses in various fields, including medicinal chemistry and material science. Its intricate structure suggests it can engage in multiple types of chemical reactions, making it a versatile compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.
Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents including halogens and nitrating agents.
Sulfoxides and sulfones from oxidation.
Corresponding sulfides from reduction.
Various substituted derivatives from electrophilic substitution.
Scientific Research Applications
This compound finds use in multiple areas of scientific research:
Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.
Biology: : Potential pharmacological activity due to its interaction with biological molecules.
Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: : Utilized in material science for developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : Differing only in the length of the alkyl chain in the sulfonyl group, affecting its solubility and reactivity.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : The ethyl variant shows different pharmacokinetics in biological studies.
Highlighting Uniqueness: What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its balanced physicochemical properties, which make it highly versatile for various applications while maintaining specific desirable interactions with biological targets.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWDXZICZOQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

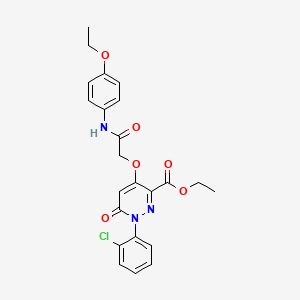
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

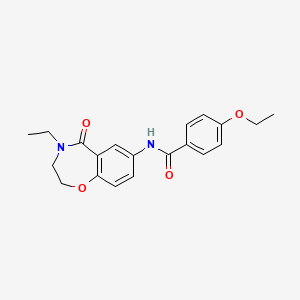
![4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)
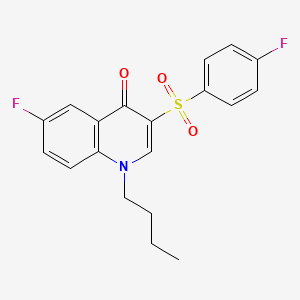

![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B2461911.png)

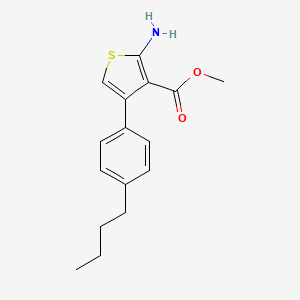
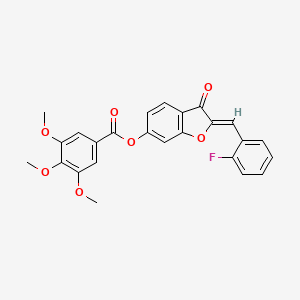
![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)
